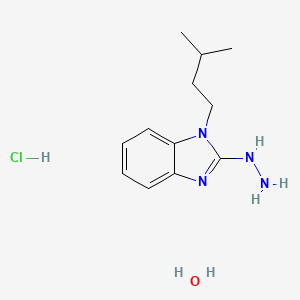
(4-Methoxy-2,6-dimethylphenyl)boronic acid hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxy-2,6-dimethylphenyl)boronic acid hydrate is an organoboron compound with the molecular formula C9H13BO3·H2O. It is a derivative of boronic acid, featuring a phenyl ring substituted with methoxy and dimethyl groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,6-dimethylphenyl)boronic acid hydrate typically involves the reaction of 4-methoxy-2,6-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Reagents: Trimethyl borate and 4-methoxy-2,6-dimethylphenyl magnesium bromide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反应分析
Types of Reactions
(4-Methoxy-2,6-dimethylphenyl)boronic acid hydrate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: It can be oxidized to form corresponding phenols.
Substitution: The methoxy and dimethyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Solvents: THF, ethanol, or water, depending on the reaction.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
科学研究应用
(4-Methoxy-2,6-dimethylphenyl)boronic acid hydrate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the creation of advanced materials, including polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用机制
The primary mechanism of action for (4-Methoxy-2,6-dimethylphenyl)boronic acid hydrate in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation process. This process leads to the formation of a new carbon-carbon bond between the boronic acid and the halide. The molecular targets include the palladium catalyst and the halide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination steps.
相似化合物的比较
Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure but lacks the dimethyl groups.
2,6-Dimethylphenylboronic Acid: Similar structure but lacks the methoxy group.
2,6-Dimethoxyphenylboronic Acid: Similar structure but has two methoxy groups instead of one.
Uniqueness
(4-Methoxy-2,6-dimethylphenyl)boronic acid hydrate is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring. This combination of substituents can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications.
属性
IUPAC Name |
(4-methoxy-2,6-dimethylphenyl)boronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3.H2O/c1-6-4-8(13-3)5-7(2)9(6)10(11)12;/h4-5,11-12H,1-3H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOOJGJMMOSEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OC)C)(O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
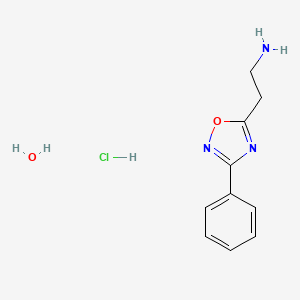
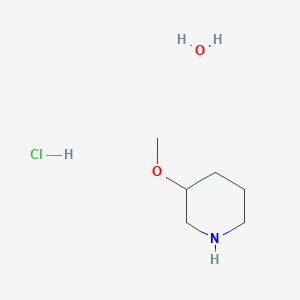
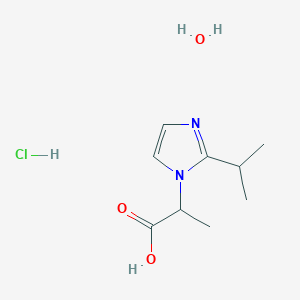
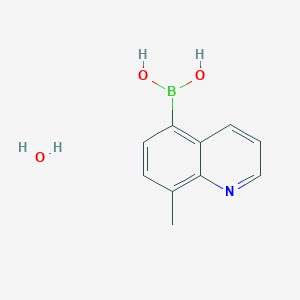
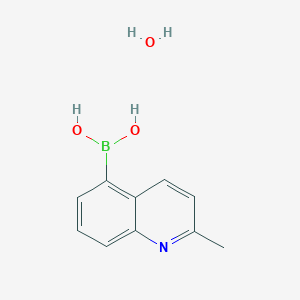
![[(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride dihydrate](/img/structure/B7970559.png)
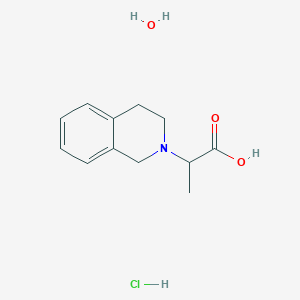
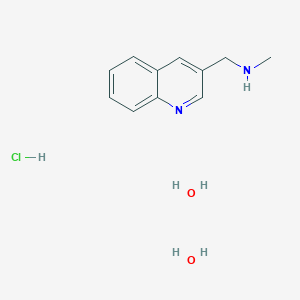
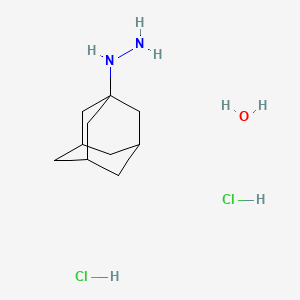
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate](/img/structure/B7970584.png)
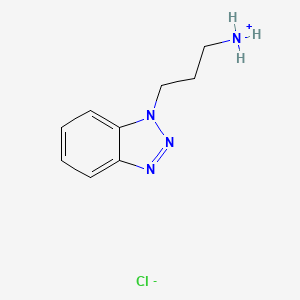
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate](/img/structure/B7970592.png)
![[2-(Dimethylamino)phenyl]boronic acid hydrochloride hydrate](/img/structure/B7970614.png)
